![molecular formula C13H18N2O3 B1395043 2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid CAS No. 1219981-37-9](/img/structure/B1395043.png)
2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid
描述
2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid is a complex organic compound with a unique structure that combines a nicotinic acid moiety with a tetrahydro-2H-pyran group
作用机制
Target of Action
The primary target of 2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid is currently unknown. Similar compounds have been found to interact with the cb2 receptor . The CB2 receptor plays a crucial role in the immune system and is involved in mediating the effects of cannabinoids .
Mode of Action
Based on its structural similarity to other compounds, it may act as an agonist at its target receptor, initiating a series of biochemical reactions .
Biochemical Pathways
If it does indeed act on the cb2 receptor, it could potentially influence the endocannabinoid system, which plays a role in a variety of physiological processes including pain sensation, mood, and memory .
Result of Action
If it acts on the cb2 receptor, it could potentially modulate immune response and inflammation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid typically involves multiple steps. . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and optimized for efficiency. The use of automated systems to control reaction parameters such as temperature, pressure, and pH is common to ensure consistent quality and yield .
化学反应分析
Types of Reactions
2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically performed in acidic or basic media.
Reduction: Hydrogen gas with palladium catalyst; reactions are usually conducted under atmospheric or elevated pressures.
Substitution: Halogenating agents like chlorine or bromine; nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学研究应用
2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
- 2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid
- 2-Methoxytetrahydropyran
- Methyl tetrahydro-2H-pyran-4-carboxylate
Uniqueness
What sets 2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid apart from similar compounds is its unique combination of the nicotinic acid moiety with the tetrahydro-2H-pyran group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
IUPAC Name |
2-[methyl(oxan-4-ylmethyl)amino]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-15(9-10-4-7-18-8-5-10)12-11(13(16)17)3-2-6-14-12/h2-3,6,10H,4-5,7-9H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRVSHKCMSVGPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCOCC1)C2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 2-{[4-(Methylsulfonyl)phenyl]acetyl}pyrazolidine-1-carboxylate](/img/structure/B1394962.png)
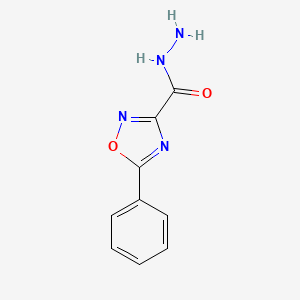
![tert-Butyl 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}piperidine-1-carboxylate](/img/structure/B1394964.png)
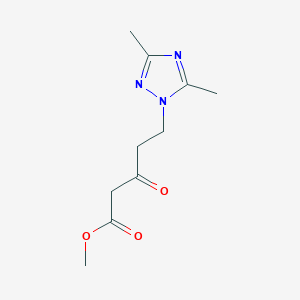
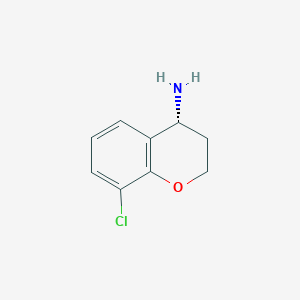
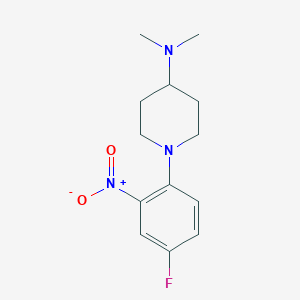
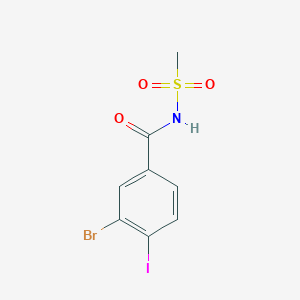
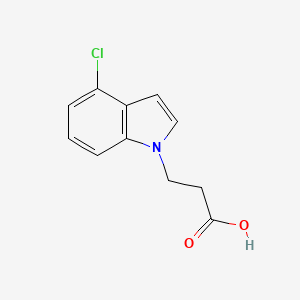


![(Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-propenenitrile](/img/structure/B1394976.png)
![Methyl 2-[(4-aminobenzyl)amino]-5-nitrobenzenecarboxylate](/img/structure/B1394978.png)
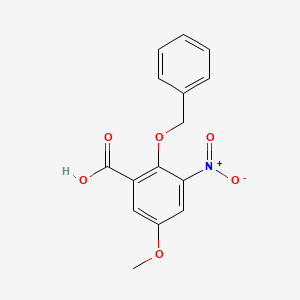
![2-[(3-Hydroxybutyl)amino]nicotinic acid](/img/structure/B1394983.png)
